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Compound of Interest

Compound Name: 4-Hydroxy-4-methylhex-2-ynal
CAS No.: 58678-93-6
Cat. No.: B13726837
Get Quote
. J

Executive Summary

This guide analyzes the distinct chemical behaviors of two electrophilic lipid species: the
ubiquitous lipid peroxidation product 4-Hydroxy-2-nonenal (4-HNE) and the structurally specific
analog 4-Hydroxy-4-methylhex-2-ynal (HMH).

While 4-HNE is the "gold standard" biomarker for oxidative stress, characterized by its
secondary alcohol and

-unsaturated alkene structure, HMH introduces two critical structural modifications: a tertiary
alcohol at the

-position (C4) and an alkyne (triple bond) linkage. These changes fundamentally alter
electrophilicity, metabolic stability, and protein adduct formation.

Key Distinction:

* 4-HNE: A "soft" electrophile that forms reversible Michael adducts and is rapidly metabolized
via oxidation/reduction at C4.
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 HMH: A"harder" electrophile with a quaternary steric center that blocks C4-oxidation,
potentially leading to persistent, irreversible adducts and distinct toxicity profiles.

Chemical Structure & Reactivity Profile

The reactivity of these molecules is dictated by their electronic structure (electrophilicity) and
steric environment.

Structural Comparisonf1] @@

Feature 4-HNE (Reference) HMH (Analog)
IUPAC Name (E)-4-hydroxynon-2-enal 4-hydroxy-4-methylhex-2-ynal
Electrophile Type -unsaturated Alkene -unsaturated Alkyne
Secondary Alcohol ( Tertiary Alcohol (
C4 Substitution
) )
Steric Bulk (C4) Moderate (H, OH, Pentyl) High (Methyl, OH, Ethyl)
Hybridization (Planar) (Linear)
Metabolic Fate Oxidizable to 4-oxo-HNE Resistant to C4-oxidation

Mechanistic Reactivity (Michael Addition)[2][3]

4-HNE (The Kinetic Standard): HNE reacts primarily via 1,4-Michael addition with nucleophilic
amino acid side chains (Cys, His, Lys).

e Mechanism: The nucleophile attacks C3. The resulting enolate protonates to form a
saturated aldehyde.

e Outcome: The adduct often cyclizes to form a stable hemiacetal (furanose-like structure)
between the C1 aldehyde and C4 hydroxyl.

HMH (The Steric & Electronic Variant): HMH presents a unique challenge to nucleophiles due
to the linear alkyne and the quaternary center.
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Electronic Effect: The alkyne is generally less electrophilic towards soft nucleophiles than the
alkene, but once attacked, the resulting intermediate is an alkenyl anion, which is less stable
than an alkyl anion. However, the triple bond allows for double addition (addition of two
nucleophiles) or formation of a reactive alkenal adduct.

Steric Effect: The methyl group at C4 creates significant steric hindrance, potentially slowing
the initial attack at C3 compared to HNE.

Adduct Stability: Unlike HNE, the HMH adduct cannot easily cyclize into the standard
hemiacetal form due to the geometric constraints of the resulting double bond (if only one
addition occurs) and the steric bulk at C4.

Metabolic Stability

HNE: Rapidly detoxified by Aldehyde Dehydrogenase (ALDH) (oxidation of CHO to
COCOOH) or Glutathione S-Transferases (GST). Crucially, the secondary alcohol at C4 can
be oxidized to a ketone (4-oxo-HNE), modifying its reactivity.

HMH: The tertiary alcohol at C4 cannot be oxidized. This blocks a major
detoxification/metabolic pathway, potentially increasing the residence time of HMH in the cell
or forcing it down alternative (potentially more toxic) pathways.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for HNE and HMH upon reaction with

a protein thiol (Protein-SH).
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Figure 1: Divergent reactivity pathways. HNE forms cyclic hemiacetals and can be oxidized;
HMH forms unsaturated adducts and resists oxidation.

Experimental Protocols

To objectively compare these species, you must control for concentration, time, and pH.

Reagents & Synthesis Note

e 4-HNE: Commercially available (e.g., Cayman Chemical, Merck). Store in ethanol at -80°C.
o HMH: Likely requires custom synthesis.

o Synthetic Route: Reaction of 3-hydroxy-3-methylpent-1-yne with ethyl formate/Grignard or
oxidation of the corresponding propargylic alcohol.

o Purification: HPLC is critical to remove trace polymer/oxidation byproducts.

Protocol: Competitive GSH Depletion Assay

This assay measures the relative electrophilicity (reaction rate) of HMH vs. HNE towards the
model nucleophile Glutathione (GSH).
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Materials:

Phosphate Buffer (PBS), 100 mM, pH 7.4.
Reduced Glutathione (GSH), 1 mM stock.
HNE and HMH (10 mM stocks in DMSO).

DTNB (Ellman’s Reagent).

Step-by-Step Workflow:

Preparation: Prepare a 50 uM GSH working solution in PBS (degassed).
Incubation:

o Group A (Control): GSH only.

o Group B (HNE): Add HNE to final conc. 50 puM (1:1 molar ratio).

o Group C (HMH): Add HMH to final conc. 50 uM.

Kinetics: Incubate at 37°C. Take aliquots at 0, 5, 15, 30, and 60 minutes.
Quantification:

o Mix 50 pL aliquot with 150 pL DTNB solution (0.5 mM).

o Measure Absorbance at 412 nm immediately.

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

)

o Expected Result: HNE

HMH
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(due to steric hindrance at C4 in HMH).

Protocol: Adduct Stability (Reversibility)

Determines if the adducts formed are reversible (retro-Michael).

e Form Adducts: Incubate 100 uM Protein (e.g., GAPDH) with 500 uM HNE or HMH for 2
hours at 37°C.

 Dilution: Dilute the reaction mixture 100-fold into fresh buffer containing 10 mM free GSH
(scavenger).

e Time Course: Incubate for 24 hours.
e Analysis: Analyze by Western Blot (anti-HNE) or Mass Spectrometry.

o If signal decreases: The adduct is reversible (retro-Michael occurred, HNE transferred to
GSH).

o If signal stable: The adduct is irreversible.

o Hypothesis: HMH adducts may be less reversible due to the lack of hemiacetal cyclization
stabilization, or more stable if the double addition occurs.

Biological Implicati 2 Toxicity[4]

Biological Factor 4-HNE Impact HMH Impact
] o High (Schiff base + Michael Moderate (Steric bulk limits
Protein Crosslinking N o
addition) crosslinking)
) ) Activates Nrf2 (Keapl Potential Nrf2 activator
Signaling I .
modification) (electrophilic)
o o Inefficient (Resistant to
Detoxification Efficient (GSTs, ALDHSs) o
oxidation)
o ) Likely higher toxicity at lower
Cytotoxicity Apoptosis at >10 uM

doses due to accumulation
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Key Insight: The tertiary alcohol in HMH prevents the formation of 4-oxo-derivatives. In HNE
biology, 4-oxo-HNE is a more potent crosslinker than HNE itself. Therefore, while HMH might
be more persistent, it might lack the secondary "super-reactive" metabolites that HNE
produces.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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